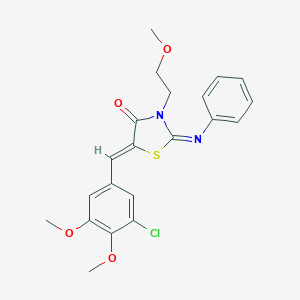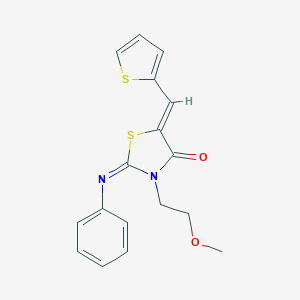![molecular formula C25H27NO5 B306624 methyl (4Z)-4-(2,5-dimethoxybenzylidene)-2-methyl-5-oxo-1-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B306624.png)
methyl (4Z)-4-(2,5-dimethoxybenzylidene)-2-methyl-5-oxo-1-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (4Z)-4-(2,5-dimethoxybenzylidene)-2-methyl-5-oxo-1-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of methyl (methyl (4Z)-4-(2,5-dimethoxybenzylidene)-2-methyl-5-oxo-1-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate)-4-(2,5-dimethoxybenzylidene)-2-methyl-5-oxo-1-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate is not fully understood. However, it has been suggested that its anticancer activity may be due to its ability to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of certain enzymes involved in cell survival pathways.
Biochemical and Physiological Effects
Methyl (this compound)-4-(2,5-dimethoxybenzylidene)-2-methyl-5-oxo-1-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and fungi, and to inhibit the replication of certain viruses. In vivo studies have shown that it has low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using methyl (methyl (4Z)-4-(2,5-dimethoxybenzylidene)-2-methyl-5-oxo-1-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate)-4-(2,5-dimethoxybenzylidene)-2-methyl-5-oxo-1-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate in lab experiments include its low toxicity, good solubility, and ease of synthesis. However, its limitations include its relatively low potency and selectivity, as well as the lack of a clear understanding of its mechanism of action.
Orientations Futures
There are several future directions for research on methyl (methyl (4Z)-4-(2,5-dimethoxybenzylidene)-2-methyl-5-oxo-1-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate)-4-(2,5-dimethoxybenzylidene)-2-methyl-5-oxo-1-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate. These include:
1. Further studies to elucidate its mechanism of action and identify its molecular targets.
2. Development of more potent and selective derivatives for use as therapeutic agents.
3. Exploration of its potential applications in other fields, such as material science and organic synthesis.
4. Investigation of its potential as a lead compound for the development of new drugs for the treatment of cancer, fungal infections, and viral infections.
5. Studies to determine its pharmacokinetic properties and optimize its dosing regimen for use in clinical trials.
Conclusion
Methyl (this compound)-4-(2,5-dimethoxybenzylidene)-2-methyl-5-oxo-1-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate is a chemical compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and optimize its use as a therapeutic agent.
Méthodes De Synthèse
The synthesis of methyl (methyl (4Z)-4-(2,5-dimethoxybenzylidene)-2-methyl-5-oxo-1-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate)-4-(2,5-dimethoxybenzylidene)-2-methyl-5-oxo-1-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate involves the condensation of 2,5-dimethoxybenzaldehyde and ethyl acetoacetate, followed by the reaction with isopropylphenylhydrazine and methyl chloroformate. The final product is obtained after purification through column chromatography.
Applications De Recherche Scientifique
Methyl (methyl (4Z)-4-(2,5-dimethoxybenzylidene)-2-methyl-5-oxo-1-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate)-4-(2,5-dimethoxybenzylidene)-2-methyl-5-oxo-1-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, it has been shown to have anticancer, antifungal, and antiviral activities. In material science, it has been used as a building block for the synthesis of novel materials with unique properties. In organic synthesis, it has been used as a starting material for the synthesis of other compounds.
Propriétés
Formule moléculaire |
C25H27NO5 |
|---|---|
Poids moléculaire |
421.5 g/mol |
Nom IUPAC |
methyl (4Z)-4-[(2,5-dimethoxyphenyl)methylidene]-2-methyl-5-oxo-1-(4-propan-2-ylphenyl)pyrrole-3-carboxylate |
InChI |
InChI=1S/C25H27NO5/c1-15(2)17-7-9-19(10-8-17)26-16(3)23(25(28)31-6)21(24(26)27)14-18-13-20(29-4)11-12-22(18)30-5/h7-15H,1-6H3/b21-14- |
Clé InChI |
HVHQYEGIPLSGCU-STZFKDTASA-N |
SMILES isomérique |
CC1=C(/C(=C/C2=C(C=CC(=C2)OC)OC)/C(=O)N1C3=CC=C(C=C3)C(C)C)C(=O)OC |
SMILES |
CC1=C(C(=CC2=C(C=CC(=C2)OC)OC)C(=O)N1C3=CC=C(C=C3)C(C)C)C(=O)OC |
SMILES canonique |
CC1=C(C(=CC2=C(C=CC(=C2)OC)OC)C(=O)N1C3=CC=C(C=C3)C(C)C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-{(Z)-[(2Z)-3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)-N-(4-methylphenyl)acetamide](/img/structure/B306541.png)

![(2,6-Dibromo-4-{[3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B306544.png)
![5-[3-Iodo-5-methoxy-4-(2-propynyloxy)benzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306545.png)
![5-[2-Bromo-5-methoxy-4-(2-propynyloxy)benzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306548.png)

![2-[(5Z)-5-(2-bromo-4,5-diethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306554.png)
![2-{5-[4-(allyloxy)-2-bromo-5-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306556.png)
![2-(5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B306557.png)
![(2Z,5Z)-3-(2-methoxyethyl)-5-[(3-methylthiophen-2-yl)methylidene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306559.png)
![Methyl [2-allyl-4-({2,4-dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)-6-methoxyphenoxy]acetate](/img/structure/B306560.png)

![2-[(5Z)-5-[[4-[2-(4-fluoroanilino)-2-oxoethoxy]phenyl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306563.png)
![2-[5-(3-bromo-4-ethoxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306564.png)